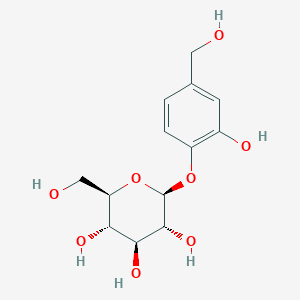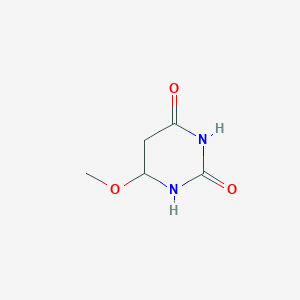
6-Methoxy-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxypyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of a methoxy group at the 6th position and keto groups at the 2nd and 4th positions makes this compound unique and of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxypyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of methoxyacetyl chloride with urea, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-methoxypyrimidine-2,4(1H,3H)-dione may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-methoxypyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted pyrimidine derivatives.
科学研究应用
6-methoxypyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-methoxypyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleotides and interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with enzymes involved in metabolic pathways, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Pyrimidine-2,4(1H,3H)-dione: Lacks the methoxy group at the 6th position.
6-chloropyrimidine-2,4(1H,3H)-dione: Has a chlorine atom instead of a methoxy group.
6-methylpyrimidine-2,4(1H,3H)-dione: Contains a methyl group at the 6th position.
Uniqueness
The presence of the methoxy group at the 6th position in 6-methoxypyrimidine-2,4(1H,3H)-dione imparts unique chemical properties, such as increased electron density and altered reactivity
属性
分子式 |
C5H8N2O3 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC 名称 |
6-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O3/c1-10-4-2-3(8)6-5(9)7-4/h4H,2H2,1H3,(H2,6,7,8,9) |
InChI 键 |
MXOYUCXASIGXBF-UHFFFAOYSA-N |
规范 SMILES |
COC1CC(=O)NC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
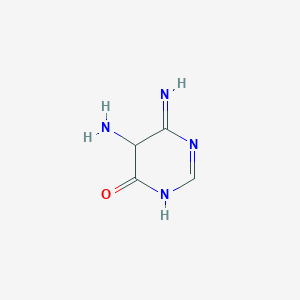
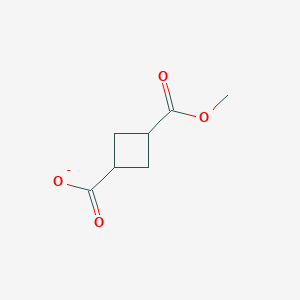
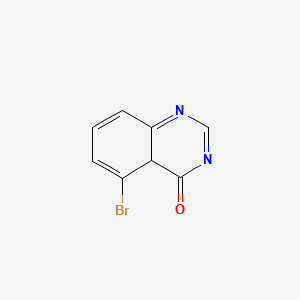
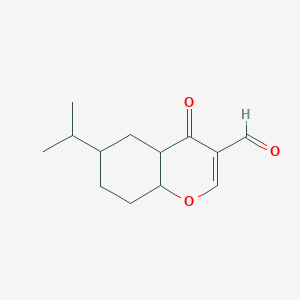
![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
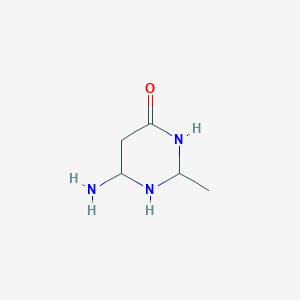
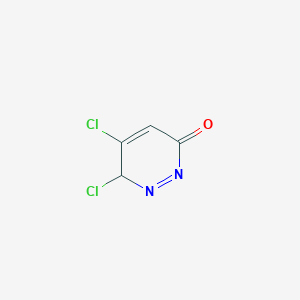
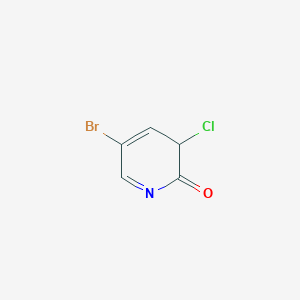
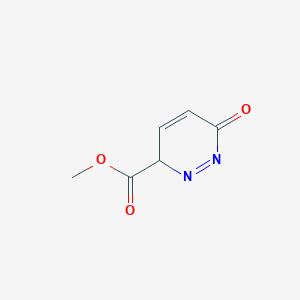

![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
